4-(6-Methoxyquinolin-2-yl)benzonitrile
Description
4-(6-Methoxyquinolin-2-yl)benzonitrile is a heterocyclic compound featuring a quinoline core substituted with a methoxy group at position 6 and a benzonitrile moiety at position 2. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials science research.
Properties
Molecular Formula |
C17H12N2O |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
4-(6-methoxyquinolin-2-yl)benzonitrile |
InChI |
InChI=1S/C17H12N2O/c1-20-15-7-9-17-14(10-15)6-8-16(19-17)13-4-2-12(11-18)3-5-13/h2-10H,1H3 |
InChI Key |
UNZGXFIVFOKLOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Fluorescence Properties of Selected Derivatives
| Compound | Substituent (R) | λem (nm) | Quantum Yield |
|---|---|---|---|
| Q-B1 | 4-Methoxyphenyl | 480 | 0.45 |
| Q-B3 | 4-Fluorophenyl | 465 | 0.32 |
| Q-B4 | 4-Trifluoromethylphenyl | 475 | 0.28 |
Pharmaceutical Intermediates
Benzonitrile derivatives with pyrimidine or triazine linkages are key intermediates in drug synthesis:
- 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile: A precursor for Etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV treatment. Its molecular weight (212.21 g/mol) and planar structure facilitate binding to hydrophobic pockets in viral enzymes .
Table 2: Pharmacological Relevance of Benzonitrile Derivatives
| Compound | Target Application | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|
| 4-(6-Methoxyquinolin-2-yl)benzonitrile (Hypothetical) | Antiviral agents | ~277* | Methoxy enhances lipophilicity |
| 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile | Etravirine intermediate | 212.21 | Pyrimidine core for enzyme binding |
*Calculated based on C₁₇H₁₁N₃O (277.29 g/mol).
Heterocyclic Hybrids
Compounds combining quinoline with benzoxazinone or triazine moieties highlight structural versatility:
- 4-((4-(Cyclopropylamino)-6-((1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy)-1,3,5-triazin-2-yl)amino)benzonitrile: Incorporates a triazine linker, enabling multi-target interactions in kinase inhibition .
Key Research Findings and Trends
- Electronic Effects: Electron-donating groups (e.g., methoxy) on the quinoline ring enhance fluorescence and solubility, while electron-withdrawing groups (e.g., trifluoromethyl) improve photostability but may limit bioavailability .
- Biological Activity : Benzonitrile derivatives with pyrimidine or triazine linkages show promise in antiviral and anticancer research due to their ability to disrupt enzyme function .
- Synthetic Flexibility : Modular synthesis allows for tailored substitutions, enabling optimization for specific applications (e.g., fluorescent sensors vs. drug intermediates) .
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